molecular formula C12H13N3 B15301662 3-(1-Allyl-1h-pyrazol-4-yl)aniline

3-(1-Allyl-1h-pyrazol-4-yl)aniline

Cat. No.: B15301662
M. Wt: 199.25 g/mol
InChI Key: NFOWGOOXXNCXIA-UHFFFAOYSA-N
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Description

3-(1-Allyl-1h-pyrazol-4-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an aniline group attached to a pyrazole ring, which is further substituted with an allyl group. The molecular formula of this compound is C12H13N3, and it has a molecular weight of 199.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Allyl-1h-pyrazol-4-yl)aniline typically involves the condensation of an appropriate aniline derivative with a pyrazole precursor. One common method involves the reaction of 4-chloro-1H-pyrazole with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Allyl-1h-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Allyl-1h-pyrazol-4-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Allyl-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Allyl-1h-pyrazol-4-yl)aniline is unique due to the presence of the allyl group, which can influence its reactivity and biological activity. The allyl group can participate in additional chemical reactions, such as polymerization or cross-linking, enhancing the versatility of the compound in various applications .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

3-(1-prop-2-enylpyrazol-4-yl)aniline

InChI

InChI=1S/C12H13N3/c1-2-6-15-9-11(8-14-15)10-4-3-5-12(13)7-10/h2-5,7-9H,1,6,13H2

InChI Key

NFOWGOOXXNCXIA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(C=N1)C2=CC(=CC=C2)N

Origin of Product

United States

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